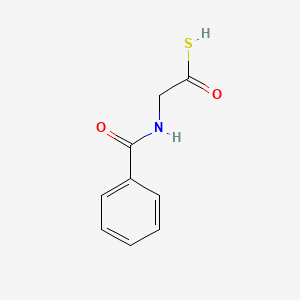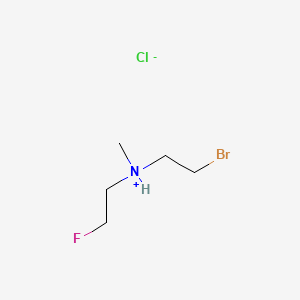
4-Bromo-5,7-dichloro-2-phenylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5,7-dichloro-2-phenylquinoline typically involves the bromination and chlorination of 2-phenylquinoline. The reaction conditions often require the use of bromine and chlorine reagents under controlled temperatures to ensure selective halogenation at the desired positions on the quinoline ring .
Industrial Production Methods
Industrial production methods for this compound are not widely documented.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-5,7-dichloro-2-phenylquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The specific conditions depend on the desired transformation and the reactivity of the compound .
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, substitution reactions can yield derivatives with different functional groups replacing the halogens .
Applications De Recherche Scientifique
4-Bromo-5,7-dichloro-2-phenylquinoline is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In proteomics research to study protein interactions and functions.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Bromo-5,7-dichloro-2-phenylquinoline involves its interaction with molecular targets, such as proteins or enzymes, through its halogenated quinoline structure. The specific pathways and targets depend on the context of its use in research or applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-6-chloro-2-phenylquinoline: Another halogenated quinoline with similar structural properties.
5,7-Dichloro-2-phenylquinoline: Lacks the bromine atom but shares the dichloro and phenylquinoline structure.
Uniqueness
4-Bromo-5,7-dichloro-2-phenylquinoline is unique due to its specific halogenation pattern, which can influence its reactivity and interactions in chemical and biological systems. This uniqueness makes it valuable for specialized research applications .
Propriétés
Numéro CAS |
1189106-20-4 |
|---|---|
Formule moléculaire |
C15H8BrCl2N |
Poids moléculaire |
353.0 g/mol |
Nom IUPAC |
4-bromo-5,7-dichloro-2-phenylquinoline |
InChI |
InChI=1S/C15H8BrCl2N/c16-11-8-13(9-4-2-1-3-5-9)19-14-7-10(17)6-12(18)15(11)14/h1-8H |
Clé InChI |
NBCWIRBBCYWHLC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=C(C(=CC(=C3)Cl)Cl)C(=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-tert-butyl 1-(benzo[d]oxazol-2-yl)ethylcarbamate](/img/structure/B13755826.png)
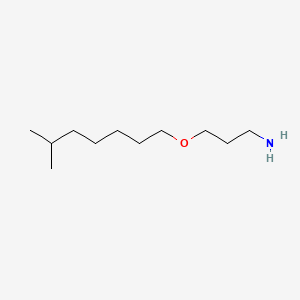
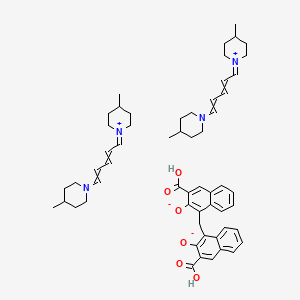


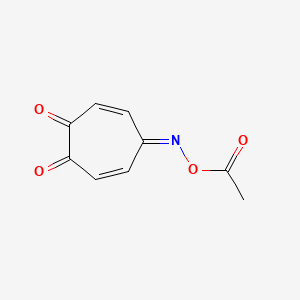
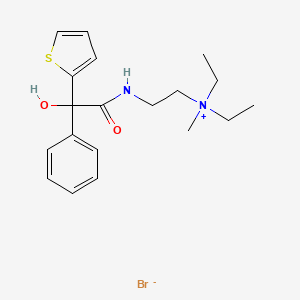
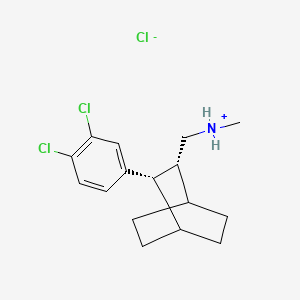

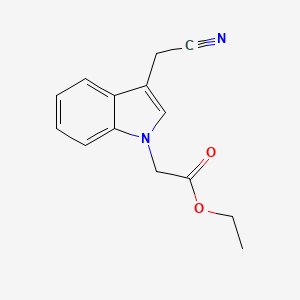
![3-(2,6-Dimethylmorpholin-4-yl)-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one](/img/structure/B13755886.png)
